molecular formula C14H18FNO4S B2784045 3-[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid CAS No. 1305236-85-4

3-[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid

Cat. No.: B2784045
CAS No.: 1305236-85-4
M. Wt: 315.36
InChI Key: QPRPPYMPSAPZMG-UHFFFAOYSA-N
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Description

3-[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Mechanism of Action

The mechanism of action of 3-[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    3-{1-[(4-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid: .

    3-{1-[(2-Chlorophenyl)sulfonyl]-3-piperidyl}propanoic acid: .

    3-{1-[(2-Bromophenyl)sulfonyl]-3-piperidyl}propanoic acid: .

Uniqueness

3-[1-(2-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

3-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4S/c15-12-5-1-2-6-13(12)21(19,20)16-9-3-4-11(10-16)7-8-14(17)18/h1-2,5-6,11H,3-4,7-10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRPPYMPSAPZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2F)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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